molecular formula C17H14FNO2S B5103540 N-((5-(4-fluorophenyl)furan-2-yl)methyl)-2-(thiophen-2-yl)acetamide

N-((5-(4-fluorophenyl)furan-2-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B5103540
M. Wt: 315.4 g/mol
InChI Key: NHMJRXQYHCYPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(4-Fluorophenyl)furan-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a furan ring substituted with a 4-fluorophenyl group at the 5-position and a methylene bridge linking the furan to the acetamide nitrogen. The acetamide moiety is further substituted with a thiophen-2-yl group. This structure combines aromatic heterocycles (furan, thiophene) and a fluorinated phenyl group, which are common motifs in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S/c18-13-5-3-12(4-6-13)16-8-7-14(21-16)11-19-17(20)10-15-2-1-9-22-15/h1-9H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMJRXQYHCYPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCC2=CC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(4-fluorophenyl)furan-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a fluorophenyl group, a furan ring, and a thiophene moiety. Its molecular formula is C15H16FNO3SC_{15}H_{16}FNO_3S with a molecular weight of approximately 303.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.
  • Receptor Modulation : It can interact with receptors such as TRPM8 (transient receptor potential melastatin 8), which plays a role in sensory perception and pain modulation.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for several derivatives demonstrate their effectiveness:

Compound DerivativeMIC (µg/mL)Activity Type
7b0.22Bactericidal
4a0.25Bactericidal

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies, particularly against human cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)Reference
HepG26.19
MCF-75.10
HCT11622.08

These results indicate that the compound exhibits potent antiproliferative effects, outperforming some reference drugs like doxorubicin and sorafenib.

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited biofilm formation, which is crucial for bacterial virulence .
  • Anticancer Efficacy : In another study focusing on hepatocellular carcinoma, derivatives of the compound showed promising results in inhibiting cell proliferation and inducing apoptosis in HepG2 cells. This study suggests its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds such as:

Compound NameBiological Activity
2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamideModerate antibacterial activity
2-(4-bromophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamideAnticancer properties

The presence of the fluorine atom in this compound enhances its lipophilicity and stability, potentially increasing its biological activity compared to other halogenated derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic cores, or functional groups:

Compound Name / ID Core Structure Key Substituents Structural Differences vs. Target Molecule Reference
N-(4-Fluorophenyl)-2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole + thioether linkage 4-Fluorophenyl, furan-2-yl, phenyl-triazole Triazole replaces furan-thiophene; thioether linkage
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene + cyano group 3-Cyanothiophen-2-yl, thiophen-2-yl Cyanated thiophene replaces fluorophenyl-furan
CDD-934506: 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide Oxadiazole + sulfanyl linkage 4-Methoxyphenyl, 4-nitrophenyl, oxadiazole Oxadiazole core; nitro and methoxy substituents
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Thiadiazole + trifluoromethylphenyl 5-Mercapto-thiadiazole, 4-(trifluoromethyl)phenyl Thiadiazole replaces furan; CF₃ group enhances hydrophobicity
2-{[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Triazole + trimethylphenyl Furan-2-yl, phenyl-triazole, 2,4,6-trimethylphenyl Trimethylphenyl increases steric bulk

Physicochemical Properties

  • LogP and Solubility: The target molecule’s logP is estimated to be moderate (~3.5) due to the balance between hydrophobic (fluorophenyl, thiophene) and polar (amide, furan oxygen) groups. CDD-934506 (nitro and methoxy groups) likely has higher logP (~4.0) due to aromatic nitro substituents . N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide may exhibit lower solubility due to the cyano group’s electron-withdrawing effects .
  • Molecular Weight: Target: ~341 g/mol (estimated).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.